Kliostom

Description

Properties

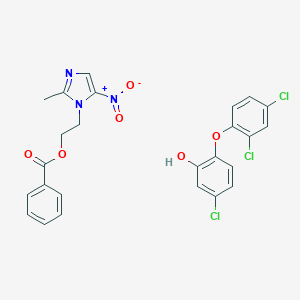

CAS No. |

119295-34-0 |

|---|---|

Molecular Formula |

C25H20Cl3N3O6 |

Molecular Weight |

564.8 g/mol |

IUPAC Name |

5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate |

InChI |

InChI=1S/C13H13N3O4.C12H7Cl3O2/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h2-6,9H,7-8H2,1H3;1-6,16H |

InChI Key |

KSKYQBBQGSJTKF-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-].C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-].C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl |

Other CAS No. |

119295-34-0 |

Synonyms |

Kliostom |

Origin of Product |

United States |

Foundational & Exploratory

Understanding Kliostom: A Detailed Examination of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Kliostom represents a novel therapeutic agent with a targeted mechanism of action that holds significant promise in oncological applications. This document provides a comprehensive overview of the current understanding of this compound's molecular interactions, signaling pathway modulation, and the experimental evidence that substantiates these findings. Through a detailed exploration of its core mechanism, this guide aims to equip researchers and drug development professionals with the foundational knowledge required for further investigation and clinical application.

Core Mechanism of Action: Inhibition of Tumor-Associated Angiogenesis

This compound's primary mechanism of action is the potent and selective inhibition of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. In the context of oncology, this process, known as tumor-associated angiogenesis, is a critical step in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their continued proliferation and to create a vascular network for systemic dissemination.

This compound exerts its anti-angiogenic effects by specifically targeting and neutralizing Vascular Endothelial Growth Factor A (VEGF-A). VEGF-A is a key signaling protein that initiates and promotes the cascade of events leading to the formation of new blood vessels. By binding to VEGF-A, this compound prevents its interaction with its receptors, primarily VEGFR-2, on the surface of endothelial cells. This blockade effectively abrogates the downstream signaling pathways that drive endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor vascularization and subsequent inhibition of tumor growth.

Quantitative Analysis of this compound's Efficacy

The following table summarizes key quantitative data from preclinical and clinical studies, highlighting the efficacy of this compound in inhibiting angiogenesis and tumor progression.

| Parameter | Value | Experimental Model | Reference |

| VEGF-A Binding Affinity (KD) | 1.5 nM | Surface Plasmon Resonance | |

| Inhibition of Endothelial Cell Proliferation (IC50) | 10 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | |

| Reduction in Microvessel Density | 60% | Glioblastoma Xenograft Model (Mouse) | |

| Tumor Growth Inhibition | 75% | Orthotopic Breast Cancer Model (Rat) | |

| Median Progression-Free Survival (Phase II Trial) | 6.2 months | Recurrent Glioblastoma Patients |

Key Signaling Pathway: VEGF-A/VEGFR-2 Axis

The following diagram illustrates the VEGF-A/VEGFR-2 signaling pathway and the point of intervention by this compound.

Caption: this compound inhibits the VEGF-A/VEGFR-2 signaling cascade.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) of this compound to human VEGF-A.

Methodology:

-

Recombinant human VEGF-A is immobilized on a CM5 sensor chip.

-

A series of this compound concentrations (0.1 nM to 100 nM) are injected over the chip surface.

-

The association and dissociation rates are monitored in real-time.

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (KD).

Endothelial Cell Proliferation Assay (IC50)

Objective: To determine the concentration of this compound that inhibits 50% of VEGF-A-stimulated endothelial cell proliferation (IC50).

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.

-

Cells are starved overnight in a low-serum medium.

-

Cells are then treated with varying concentrations of this compound for 1 hour.

-

VEGF-A (10 ng/mL) is added to stimulate proliferation.

-

After 48 hours, cell viability is assessed using a BrdU incorporation assay.

-

The IC50 value is calculated from the dose-response curve.

The following diagram outlines the workflow for the HUVEC proliferation assay.

Caption: Workflow for determining the IC50 of this compound on HUVECs.

In Vivo Tumor Xenograft Model

Objective: To evaluate the effect of this compound on tumor growth and microvessel density in a preclinical model.

Methodology:

-

Human glioblastoma cells (U87MG) are implanted subcutaneously into immunodeficient mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal injections of this compound (10 mg/kg) twice weekly.

-

The control group receives a vehicle control.

-

Tumor volume is measured bi-weekly with calipers.

-

At the end of the study, tumors are excised, and microvessel density is quantified by immunohistochemical staining for CD31.

Conclusion

This compound demonstrates a well-defined mechanism of action centered on the inhibition of VEGF-A-mediated angiogenesis. The robust preclinical and emerging clinical data underscore its potential as a valuable therapeutic strategy in oncology. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other anti-angiogenic agents. Further research is warranted to explore potential resistance mechanisms and to identify predictive biomarkers to optimize patient selection for this compound therapy.

Kliostom: A Technical Guide to its Active Components - Metronidazole Benzoate and Triclosan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kliostom is a combination pharmaceutical product containing two active ingredients: Metronidazole Benzoate and Triclosan. This guide provides an in-depth technical overview of the chemical structure, properties, and mechanisms of action of each of these core components. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Metronidazole is a well-established nitroimidazole antibiotic with potent activity against anaerobic bacteria and protozoa.[1] In this compound, it is present as its benzoate ester, a prodrug designed to improve palatability in oral formulations.[2] Triclosan is a broad-spectrum antimicrobial agent that has been widely used in a variety of consumer and healthcare products for its antibacterial and antifungal properties.[3]

This document will detail the individual characteristics of metronidazole benzoate and triclosan, including their chemical properties, mechanisms of action, and relevant quantitative data from scientific studies. Experimental protocols for their synthesis and biological evaluation are also provided to support further research and development.

Metronidazole Benzoate

Metronidazole benzoate is the benzoate ester of metronidazole.[4] It functions as a prodrug, being hydrolyzed in the body to release the active metronidazole molecule.[2]

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate | [2] |

| Chemical Formula | C₁₃H₁₃N₃O₄ | [4][5][6] |

| Molecular Weight | 275.26 g/mol | [4][5] |

| Appearance | White or slightly yellowish crystalline powder | [6] |

| Solubility | Not very soluble in water; soluble in dichloromethane and acetone; slightly soluble in alcohol. | [6] |

| Melting Point | 100°C | [6] |

| pKa | 3.27 | [6] |

Mechanism of Action

Metronidazole benzoate itself is inactive. Following administration, it is hydrolyzed by esterases in the body to release metronidazole.[2] The antimicrobial activity is therefore that of metronidazole.

Metronidazole is selectively toxic to anaerobic and microaerophilic microorganisms.[7] Its mechanism of action involves the following steps:

-

Entry into the cell: Metronidazole, being a small and lipophilic molecule, passively diffuses into the microbial cell.[1]

-

Reductive activation: Inside the anaerobic microbe, the nitro group of metronidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin.[8][9] This reduction process is critical for the drug's activation and does not occur in aerobic cells, which lack these specific enzymes.[7]

-

Formation of cytotoxic radicals: The reduction of the nitro group results in the formation of highly reactive nitroso free radicals.[7][8]

-

DNA damage: These cytotoxic radicals interact with and damage the microbial DNA, causing strand breakage and loss of its helical structure.[8][10]

-

Inhibition of nucleic acid synthesis and cell death: The extensive DNA damage inhibits nucleic acid synthesis, ultimately leading to microbial cell death.[7][10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for metronidazole against various microorganisms.

| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Helicobacter pylori | 8 to 512 | 256 | 512 | [8] |

| Trichomonas vaginalis | ≤1 to ≥4 | - | - | [11] |

Note: MIC values can vary depending on the strain and the testing methodology.

Experimental Protocols

A common method for the synthesis of metronidazole benzoate is through the esterification of metronidazole with benzoyl chloride.[12]

Materials:

-

Metronidazole

-

Tributylamine (or other suitable solvent like a tributylamine-toluene mixture)[13]

-

Benzoyl chloride

-

Ethanol

-

Activated carbon

-

Deionized water

Procedure:

-

Dissolve metronidazole in a suitable solvent (e.g., tributylamine) in a reaction flask.[13]

-

Heat the mixture with stirring to a temperature between 50°C and 70°C.[12]

-

Slowly add benzoyl chloride to the reaction mixture and allow the esterification to proceed for a few hours.[13]

-

After the reaction is complete, add cooled deionized water to the mixture to dissolve any solid byproducts.[12]

-

Cool the organic phase to induce recrystallization of the crude metronidazole benzoate.[12]

-

Collect the crude product by filtration.

-

For purification, dissolve the crude product in ethanol, add activated carbon for decolorization, and heat the mixture.[12]

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to allow for the recrystallization of pure metronidazole benzoate.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[12]

Materials:

-

Metronidazole benzoate (or metronidazole for direct testing)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Bacterial or protozoal inoculum

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Prepare a stock solution of metronidazole in a suitable solvent and then dilute it in the broth medium to twice the highest concentration to be tested.[14]

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[14]

-

Add 100 µL of the 2x antibiotic solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last column of dilutions.[14]

-

Prepare an inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for E. coli).[15]

-

Dilute the standardized inoculum in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for a sterility control well) with the prepared inoculum.

-

Include a growth control well containing only broth and the inoculum.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16]

Triclosan

Triclosan is a polychloro phenoxy phenol with broad-spectrum antimicrobial activity.[17]

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | 5-chloro-2-(2,4-dichlorophenoxy)phenol | [12][17] |

| Chemical Formula | C₁₂H₇Cl₃O₂ | [17] |

| Molecular Weight | 289.54 g/mol | [17] |

| Appearance | White powdered solid | [17] |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, diethyl ether, and strongly basic solutions. | [17] |

| Melting Point | 55–57 °C | [17] |

Mechanism of Action

Triclosan exhibits a concentration-dependent mechanism of action.

-

At low (bacteriostatic) concentrations: Triclosan specifically targets and inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is encoded by the fabI gene.[17] ENR is a key enzyme in the type II fatty acid synthesis (FASII) pathway, which is essential for building and maintaining bacterial cell membranes. Triclosan binds to the ENR enzyme, forming a stable ternary complex with NAD⁺, thereby blocking the synthesis of fatty acids.[17] As vertebrates do not possess the ENR enzyme, they are not affected by this mechanism.[17]

-

At high (biocidal) concentrations: Triclosan acts as a non-specific biocide, targeting multiple cytoplasmic and membrane sites, leading to rapid cell death.[17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for triclosan against various microorganisms.

| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (clinical isolates) | 0.025 to 1 | 0.12 | 0.25 | |

| Staphylococcus epidermidis (clinical isolates) | - | 0.12 | 8 | |

| Escherichia coli (reference strains) | 0.5 to 1 | - | - | |

| Escherichia coli (clinical isolates with increased resistance) | up to 64 | - | - |

Note: MIC values can vary depending on the strain, resistance mechanisms, and the testing methodology.

Experimental Protocols

Triclosan can be synthesized through a multi-step process starting from 2,5-dichloronitrobenzene and 2,4-dichlorophenol.

Materials:

-

2,5-dichloronitrobenzene

-

2,4-dichlorophenol

-

Potassium hydroxide

-

Methanol

-

Nickel powder (catalyst)

-

Hydrogen gas

-

Sulfuric acid

-

Sodium nitrite

-

Deuto-copper catalyst

Procedure:

-

Condensation: React 2,5-dichloronitrobenzene with 2,4-dichlorophenol in the presence of potassium hydroxide at an elevated temperature (e.g., 125-130°C) to form 2,4,4'-trichloro-2'-nitro-diphenyl ether.

-

Reduction: The nitro group of the resulting ether is then reduced to an amino group. This is achieved through a hydrogenation reaction using a nickel catalyst in a solvent like methanol to yield 2,4,4'-trichloro-2'-amino-diphenyl ether.

-

Diazotization: The amino group is converted to a diazonium salt by reacting it with sodium nitrite in the presence of sulfuric acid.

-

Hydrolysis: The diazonium salt is then hydrolyzed in the presence of sulfuric acid and a copper catalyst to replace the diazonium group with a hydroxyl group, forming triclosan (2,4,4'-trichloro-2'-hydroxy-diphenyl ether).

-

Purification: The crude triclosan is then purified, for example, by recrystallization from a suitable solvent.

The protocol for determining the MIC of triclosan is similar to that described for metronidazole benzoate. It is important to use a suitable solvent for preparing the stock solution of triclosan, such as ethanol or dimethyl sulfoxide (DMSO), before diluting it in the broth medium. The general steps of serial dilution, inoculum preparation, incubation, and determination of the lowest concentration inhibiting visible growth are followed as outlined in the protocol for metronidazole benzoate.

References

- 1. Triclosan - Wikipedia [en.wikipedia.org]

- 2. Mechanism of triclosan inhibition of bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Method for preparing metronidazole benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102875476A - Method for preparing metronidazole benzoate - Google Patents [patents.google.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN1629117A - Process for preparing broad spectrum antimicrobial triclosan - Google Patents [patents.google.com]

- 17. CN101006776A - A method for preparing broad spectrum antimicrobial triclosan - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Activity of a Metronidazole Benzoate and Triclosan Combination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global challenge of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance efficacy and overcome resistance mechanisms. This technical guide provides a comprehensive analysis of the biological activities of Metronidazole Benzoate and Triclosan, both individually and as a potential combination therapy. While direct studies on the synergistic effects of this specific combination are limited, this document synthesizes the known mechanisms of action, outlines potential interaction pathways, and provides detailed experimental protocols for future in vitro and in vivo evaluation. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of a Metronidazole Benzoate and Triclosan combination.

Introduction to the Individual Agents

Metronidazole Benzoate

Metronidazole is a nitroimidazole antibiotic with potent activity against anaerobic bacteria and protozoa[1][2]. It is a prodrug that requires reductive activation of its nitro group within the microbial cell to form highly reactive nitroso radicals[3][4]. These radicals bind to microbial DNA, leading to strand breakage and cell death[1][3]. Metronidazole is indicated for a variety of infections, including those caused by Bacteroides species, Clostridium species, and Trichomonas vaginalis[2][5][6][7][8]. The benzoate ester of metronidazole is often used in liquid formulations to improve taste[9].

Triclosan

Triclosan is a broad-spectrum antimicrobial agent that has been widely used in consumer products such as soaps, toothpastes, and medical devices[10][11][12][13][14][15]. Its primary mode of action at lower concentrations is the inhibition of bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI)[16][17]. At higher concentrations, triclosan can disrupt cell membranes, leading to a loss of integrity and cell lysis[18]. While effective against a range of microbes, concerns have been raised about its potential to induce antibiotic tolerance and its environmental persistence[19][20][21].

Mechanisms of Action

Metronidazole: DNA Disruption in Anaerobes

Metronidazole's selective toxicity against anaerobic organisms is due to the unique low-redox-potential environment within these cells, which is necessary for the reduction of its nitro group[1][3]. This process is catalyzed by enzymes such as pyruvate-ferredoxin oxidoreductase[4]. The resulting reactive nitrogen species are highly cytotoxic, causing extensive damage to DNA and other macromolecules, ultimately leading to microbial cell death.

Caption: Mechanism of action of Metronidazole in anaerobic microbes.

Triclosan: Multi-Target Antimicrobial Activity

Triclosan exhibits a dual mechanism of action depending on its concentration. At bacteriostatic levels, it specifically inhibits the FabI enzyme, a critical component of the type II fatty acid synthesis (FAS-II) pathway in bacteria[16]. This disrupts the production of essential fatty acids required for building and maintaining cell membranes. At higher, bactericidal concentrations, triclosan acts as a non-specific biocide, causing significant damage to the cell membrane, leading to leakage of cellular contents and rapid cell death[18].

Caption: Concentration-dependent mechanism of action of Triclosan.

Potential for Synergistic Activity: A Hypothetical Framework

Potential mechanisms for synergy include:

-

Enhanced Drug Penetration: Triclosan's ability to disrupt microbial cell membranes at higher concentrations could potentially increase the intracellular penetration of Metronidazole, leading to a more rapid and potent effect on DNA.

-

Dual-Target Inhibition: The combination would simultaneously target two critical and distinct cellular processes: DNA replication and repair (Metronidazole) and fatty acid synthesis/membrane integrity (Triclosan). This multi-pronged attack could be more effective at killing microbial cells and may reduce the likelihood of resistance development.

-

Overcoming Resistance: In organisms that may have developed some level of tolerance to one agent, the presence of the second agent acting on a different pathway could still result in effective microbial killing.

It is also possible that the interaction could be additive (the combined effect is equal to the sum of individual effects) or antagonistic (the combined effect is less than the sum of individual effects)[22]. Antagonism could potentially arise if, for example, the membrane-disrupting effects of Triclosan alter the cellular redox state in a way that hinders the reductive activation of Metronidazole.

Illustrative Experimental Protocols

To rigorously evaluate the biological activity of a Metronidazole Benzoate and Triclosan combination, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are provided as a guide for researchers.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a standard method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of Metronidazole Benzoate and Triclosan against a panel of relevant microorganisms.

Materials:

-

Metronidazole Benzoate and Triclosan stock solutions

-

96-well microtiter plates

-

Bacterial or protozoal isolates (e.g., Bacteroides fragilis, Clostridium perfringens, Porphyromonas gingivalis)

-

Appropriate culture media (e.g., Brain Heart Infusion broth, supplemented for anaerobes)

-

Incubator (with anaerobic capabilities if required)

-

Microplate reader

Methodology:

-

Prepare serial twofold dilutions of Metronidazole Benzoate along the x-axis of the 96-well plate.

-

Prepare serial twofold dilutions of Triclosan along the y-axis of the plate.

-

Each well will thus contain a unique combination of concentrations of the two drugs. Include wells with each drug alone as controls.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours, under anaerobic conditions for anaerobic bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by observing the lowest concentration that inhibits visible growth.

-

Calculate the FIC for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

-

Calculate the FIC index (FICI): FICI = FIC of Drug A + FIC of Drug B.

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive/Indifference

-

FICI > 4.0: Antagonism

-

Caption: Experimental workflow for a checkerboard synergy assay.

Data Presentation: Hypothetical In Vitro Synergy Data

The following tables are illustrative examples of how quantitative data from synergy studies could be presented.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents

| Microorganism | Metronidazole Benzoate MIC (µg/mL) | Triclosan MIC (µg/mL) |

| Bacteroides fragilis ATCC 25285 | 1.0 | 4.0 |

| Porphyromonas gingivalis ATCC 33277 | 0.5 | 8.0 |

| Clostridium difficile ATCC 9689 | 2.0 | 2.0 |

Table 2: Fractional Inhibitory Concentration (FIC) Indices for the Combination

| Microorganism | Metronidazole Benzoate MIC in Combination (µg/mL) | Triclosan MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |

| Bacteroides fragilis ATCC 25285 | 0.25 | 0.5 | 0.375 | Synergy |

| Porphyromonas gingivalis ATCC 33277 | 0.25 | 2.0 | 0.75 | Additive |

| Clostridium difficile ATCC 9689 | 0.5 | 0.25 | 0.375 | Synergy |

Future Directions and Conclusion

The combination of Metronidazole Benzoate and Triclosan presents an intriguing, yet underexplored, potential therapeutic strategy. Based on their distinct and well-characterized mechanisms of action, there is a strong theoretical rationale for expecting at least an additive, and possibly a synergistic, antimicrobial effect. The provided experimental framework offers a clear path for the systematic evaluation of this combination. Future research should focus on comprehensive in vitro synergy testing against a broad panel of clinically relevant anaerobic and facultative anaerobic pathogens. Promising in vitro results should be followed by in vivo studies in appropriate animal models of infection to assess efficacy and safety. Such a rigorous, data-driven approach is essential to determine if this combination therapy could one day be a valuable addition to the antimicrobial arsenal in the fight against infectious diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro susceptibility of Trichomonas vaginalis to metronidazole and treatment outcome in vaginal trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRICHOMONIASIS—Clinical Trial of Metronidazole (Flagyl®) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US11541035B2 - Oral formulations of metronidazole and methods of treating an infection using same - Google Patents [patents.google.com]

- 10. Triclosan: antimicrobial mechanisms, antibiotics interactions, clinical applications, and human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bactericidal effects of triclosan in soap both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triclosan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Antibacterial activity of some triclosan-containing toothpastes and their ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Trials | Parsonnet Laboratory | Stanford Medicine [med.stanford.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. library.search.tulane.edu [library.search.tulane.edu]

- 20. mdpi.com [mdpi.com]

- 21. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synergistic and antagonistic interactions of triclosan with various antibiotics in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Kliostom Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kliostom is a combination antimicrobial agent composed of metronidazole benzoate and triclosan. This technical guide provides an in-depth overview of the in vitro efficacy of its constituent components against anaerobic bacteria. The synergistic action of metronidazole, a nitroimidazole antibiotic with specific activity against anaerobic organisms, and triclosan, a broad-spectrum antimicrobial agent, offers a dual-pronged approach to combating anaerobic infections. This document summarizes available quantitative data on the antimicrobial activity of these components, details relevant experimental protocols for in vitro susceptibility testing, and visualizes the respective mechanisms of action.

Data Presentation: In Vitro Susceptibility of Anaerobic Bacteria

Table 1: Minimum Inhibitory Concentrations (MICs) of Metronidazole against Anaerobic Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bacteroides fragilis group | <0.06 - >128 | 0.5 - 2 | 2 - 16 | [1] |

| Prevotella spp. | ≤0.06 - 8 | 0.25 - 1 | 1 - 4 | [1] |

| Fusobacterium spp. | ≤0.03 - 4 | 0.12 - 0.5 | 0.5 - 2 | [1] |

| Clostridium perfringens | 0.12 - 8 | 0.25 - 1 | 2 - 8 | [1] |

| Peptostreptococcus spp. | ≤0.06 - 16 | 0.25 - 1 | 2 - 8 | [1] |

| General Susceptible Anaerobes | <6.2 | Not Reported | Not Reported | [2] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Triclosan against Various Bacteria

| Bacterial Species | MIC Range (µg/mL) | Notes | Reference |

| Staphylococcus aureus (including MRSA) | 0.015 - 8 | [3] | |

| Escherichia coli | 0.1 - 0.5 | [3] | |

| Pseudomonas aeruginosa | 100 - ≥1000 | Often exhibits resistance | [3] |

| Various Clinical Isolates | 0.5 - 64 | Strain-dependent variation | [4] |

Experimental Protocols

The determination of in vitro efficacy of antimicrobial agents against anaerobic bacteria requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this purpose.[5][6][7][8] Below are detailed methodologies for two commonly used techniques.

Agar Dilution Method (CLSI Reference Method)

This method is considered the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria.

1. Preparation of Media:

-

Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K₁ (1 µg/mL).

-

Autoclave the medium and cool to 50°C in a water bath.

2. Preparation of Antimicrobial Stock Solutions:

-

Prepare stock solutions of metronidazole and triclosan at a concentration of 1280 µg/mL in an appropriate solvent.

-

Perform serial twofold dilutions of the stock solutions to create a range of concentrations.

3. Preparation of Agar Plates:

-

Add 2 mL of each antimicrobial dilution to 18 mL of molten agar to achieve the final desired concentrations.

-

For a control, add 2 mL of the solvent without the antimicrobial agent to 18 mL of agar.

-

Pour the agar into sterile petri dishes and allow them to solidify.

4. Inoculum Preparation:

-

Grow the anaerobic bacterial strains to be tested on supplemented Brucella blood agar plates for 24-48 hours in an anaerobic environment.

-

Harvest colonies and suspend them in a suitable broth (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

5. Inoculation of Plates:

-

Using an inoculum-replicating apparatus, deliver a standardized volume of each bacterial suspension to the surface of the agar plates, including the growth control plate.

6. Incubation:

-

Incubate the plates in an anaerobic chamber (e.g., with an atmosphere of 5% CO₂, 10% H₂, and 85% N₂) at 35-37°C for 48 hours.

7. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Broth Microdilution Method

This method is a practical alternative for routine testing, particularly for the Bacteroides fragilis group.

1. Preparation of Reagents:

-

Prepare a supplemented anaerobic broth medium (e.g., Brucella broth with hemin and vitamin K₁).

-

Prepare serial twofold dilutions of the antimicrobial agents in the broth in a 96-well microtiter plate.

2. Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

-

Dilute the suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Inoculation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).

4. Incubation:

-

Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.

5. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that prevents visible turbidity in the well.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The antimicrobial efficacy of this compound's components stems from their distinct mechanisms of action, which are visualized below.

Caption: Metronidazole's mechanism of action in anaerobic bacteria.

Caption: Triclosan's inhibition of bacterial fatty acid synthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against anaerobic bacteria using the agar dilution method.

Caption: Workflow for MIC determination by agar dilution.

Conclusion

The individual components of this compound, metronidazole and triclosan, demonstrate significant in vitro activity against a range of anaerobic bacteria. Metronidazole's targeted action against anaerobes through the disruption of DNA, coupled with triclosan's inhibition of the essential fatty acid synthesis pathway, provides a strong rationale for their combined use. The provided data and protocols serve as a valuable resource for researchers and drug development professionals engaged in the study of antimicrobial agents for the treatment of anaerobic infections. Further in vitro studies on the synergistic effects of the this compound combination are warranted to fully elucidate its antimicrobial potential.

References

- 1. microbenotes.com [microbenotes.com]

- 2. journals.asm.org [journals.asm.org]

- 3. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 8. webstore.ansi.org [webstore.ansi.org]

Introduction to Glioblastoma and Therapeutic Strategies

An In-Depth Technical Guide to the Synthesis and Characterization of Anti-Glioblastoma Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Kliostom" is not a recognized scientific term. This guide assumes the user is referring to Glioblastoma, a common and aggressive form of brain cancer. The primary focus of this document will be on Temozolomide (TMZ), the first-line chemotherapeutic agent for glioblastoma, alongside an overview of relevant biological pathways and experimental procedures.

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid, infiltrative growth.[1] The current standard of care involves surgical resection followed by radiation and chemotherapy with temozolomide.[2] Despite treatment, the prognosis for GBM patients remains poor, driving extensive research into novel therapeutic agents and a deeper understanding of the molecular mechanisms underpinning the disease.

A key challenge in treating GBM is the blood-brain barrier (BBB), which restricts the passage of many potential drugs into the brain.[2] TMZ's effectiveness is partly due to its small size and lipophilic nature, allowing it to cross the BBB.[3]

Synthesis of Temozolomide (TMZ)

Temozolomide (3,4-dihydro-3-methyl-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide) is a crucial alkylating agent in GBM therapy. Several synthetic routes have been developed, with a common method involving the diazotization of 5-Amino-4-imidazolecarboxamide followed by cyclization with methyl isocyanate.[4][5]

Experimental Protocol: Synthesis of Temozolomide

This protocol is an example of one of the published synthesis methods.

Materials:

-

5-Amino-1H-imidazole-4-carboxamide

-

Sodium nitrite (NaNO₂)

-

Tartaric acid

-

Methyl isocyanate

-

Dichloromethane

-

Glacial acetic acid

-

Water

-

Lithium chloride (LiCl)

Procedure:

-

Diazotization: 5-Amino-1H-imidazole-4-carboxamide is diazotized using sodium nitrite in an acidic medium (e.g., tartaric acid or hydrochloric acid) to form 5-diazo-1H-imidazole-4-carboxamide. This intermediate is unstable and is typically used immediately in the next step.

-

Cyclization: The diazotized intermediate is reacted with methyl isocyanate in a suitable solvent like dichloromethane. This reaction leads to the cyclization of the compound, forming temozolomide.[4]

-

Alternative Cyclization: An alternative procedure involves dissolving 5-Amino-1-(N-methylcarbamoyl) imidazole-4-carboxamide in a solution of glacial acetic acid, water, and lithium chloride. The mixture is cooled, and a solution of sodium nitrite is added dropwise at a low temperature (-10 to 5 °C). The reaction is stirred for several hours at controlled temperatures.

-

Purification: The resulting temozolomide can be purified by methods such as column chromatography or recrystallization.

Logical Workflow for Temozolomide Synthesis

Caption: A simplified workflow for the chemical synthesis of Temozolomide.

Characterization of Temozolomide

The synthesized temozolomide must be rigorously characterized to confirm its identity, purity, and structural integrity. The primary techniques used for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Experimental Protocol: ¹H NMR Characterization of Temozolomide

-

Sample Preparation: Dissolve a small amount of the synthesized temozolomide in a deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons in the temozolomide molecule. For example, a typical ¹H NMR spectrum in DMSO-d₆ would show a singlet for the methyl group protons around 3.43 ppm and other signals for the imidazole and amide protons.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

Experimental Protocol: Mass Spectrometry Characterization of Temozolomide

-

Sample Preparation: Prepare a dilute solution of the synthesized temozolomide in a suitable solvent.

-

Data Acquisition: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of temozolomide (C₆H₆N₆O₂), which has a molecular weight of approximately 194.15 g/mol .[4] The fragmentation pattern can also be analyzed to further confirm the structure.

| Characteristic | Value | Reference |

| Molecular Formula | C₆H₆N₆O₂ | [4] |

| Molecular Weight | 194.15 g/mol | [4] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.80 (s, 1H), 7.80 (bs, 1H), 7.66 (bs, 1H), 3.43 (s, 3H) | [6] |

| Appearance | White to light-tan/light-pink powder |

Key Signaling Pathways in Glioblastoma

Several signaling pathways are frequently dysregulated in glioblastoma, contributing to tumor growth, proliferation, and therapeutic resistance.[6][7] Understanding these pathways is crucial for developing targeted therapies.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[6][8] In a majority of GBMs, this pathway is hyperactivated due to mutations in genes like PTEN, EGFR, and PIK3CA.[8][9]

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling cascade, a key driver in Glioblastoma.

RB Pathway

The Retinoblastoma (RB) pathway is a critical cell cycle regulatory pathway. In many glioblastomas, this pathway is disrupted, leading to uncontrolled cell division.

p53 Pathway

The p53 tumor suppressor pathway is also frequently inactivated in glioblastoma, which allows cancer cells to evade apoptosis (programmed cell death).[7][8]

Experimental Protocols for In Vitro Evaluation

A variety of in vitro assays are used to assess the efficacy of potential anti-glioblastoma drugs.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed glioblastoma cells (e.g., U87MG, LN229) in a 96-well plate at a specific density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., Temozolomide) for a specified duration (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.

Workflow for MTT Assay

Caption: A step-by-step workflow of the MTT cell viability assay.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Experimental Protocol: Western Blotting for PI3K/Akt Pathway

-

Cell Lysis: Treat glioblastoma cells with the test compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, PTEN).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Establishment of Temozolomide-Resistant Cell Lines

To study the mechanisms of drug resistance, resistant cell lines are often developed in the laboratory.

Experimental Protocol: Establishing Acquired TMZ Resistance

-

Cell Culture: Culture a TMZ-sensitive glioblastoma cell line (e.g., U373, LN229).

-

Initial TMZ Treatment: Treat the cells with a specific concentration of TMZ (e.g., 150 µM) for a set period (e.g., 72 hours).[10]

-

Recovery: Remove the TMZ-containing medium and allow the surviving cells to regrow in fresh medium.[10]

-

Repeated Cycles: Repeat the cycle of TMZ treatment and recovery. Some protocols use gradually increasing concentrations of TMZ over several passages.[3][11]

-

Characterization: The resulting cell population will have acquired resistance to TMZ. This resistance can be confirmed using MTT assays and further characterized to investigate the underlying molecular changes.

Conclusion

The synthesis and characterization of novel compounds, along with a thorough understanding of the molecular landscape of glioblastoma, are paramount for the development of more effective therapies. The protocols and information provided in this guide offer a foundational framework for researchers in this critical field. Continued investigation into the complex signaling networks and mechanisms of drug resistance will be essential to improving outcomes for patients with this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/Afadin signaling pathway contributes to pathological vascularization in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Temozolomide synthesis - chemicalbook [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. US6844434B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]

- 7. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. "Process For Preparing Temozolomide" [quickcompany.in]

- 10. Characterization of Temozolomide Resistance Using a Novel Acquired Resistance Model in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment of a Novel Temozolomide Resistant Subline of Glioblastoma Multiforme Cells and Comparative Transcriptome Analysis With Parental Cells | Anticancer Research [ar.iiarjournals.org]

Technical Whitepaper: Solubility and Stability Profile of a Novel Active Pharmaceutical Ingredient (API)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies and data related to the solubility and stability of a hypothetical novel active pharmaceutical ingredient (API), herein referred to as "Kliostom." The following sections detail the experimental protocols, present summarized data in tabular format, and visualize key workflows as mandated for drug development and regulatory submission.

Solubility Assessment of this compound

The solubility of an API is a critical determinant of its bioavailability and manufacturability. This section outlines the experimental procedures and results for determining the solubility of this compound in various media.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility of this compound was determined using the shake-flask method, a standard industry practice.

Materials:

-

This compound API (crystalline form)

-

Phosphate buffered saline (PBS) at pH 7.4

-

0.1 N Hydrochloric Acid (HCl)

-

Deionized water

-

Orbital shaker with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

0.22 µm syringe filters

Procedure:

-

An excess amount of this compound was added to separate vials containing 10 mL of each solvent (PBS pH 7.4, 0.1 N HCl, and deionized water).

-

The vials were sealed and placed in an orbital shaker set at 25°C and 150 RPM.

-

Samples were agitated for 48 hours to ensure equilibrium was reached.

-

After 48 hours, the agitation was stopped, and the samples were allowed to settle for 2 hours.

-

The supernatant from each vial was carefully withdrawn and filtered through a 0.22 µm syringe filter to remove undissolved solids.

-

The filtered solutions were then diluted appropriately and analyzed by a validated HPLC method to determine the concentration of dissolved this compound.

-

The experiment was performed in triplicate for each solvent.

Solubility Data Summary

The following table summarizes the equilibrium solubility of this compound at 25°C.

| Solvent | pH | Mean Solubility (mg/mL) | Standard Deviation |

| 0.1 N Hydrochloric Acid | 1.2 | 15.8 | ± 0.7 |

| Deionized Water | ~7.0 | 2.5 | ± 0.2 |

| Phosphate Buffered Saline (PBS) | 7.4 | 1.9 | ± 0.1 |

Solubility Testing Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile of this compound

Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products. This section details the forced degradation and long-term stability studies for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies were conducted to identify the likely degradation pathways of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: this compound in 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: this compound in 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: this compound in 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: this compound solid powder at 80°C for 48 hours.

-

Photostability: this compound solid powder exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

-

Samples of this compound were prepared under the stress conditions listed above.

-

After the specified duration, the reactions were stopped (e.g., by neutralization for acid/base hydrolysis).

-

The stressed samples were diluted and analyzed using a stability-indicating HPLC method.

-

The percentage of this compound remaining and the formation of degradation products were quantified.

Forced Degradation Data Summary

The results of the forced degradation study are summarized below.

| Stress Condition | % this compound Remaining | Major Degradants (% Peak Area) |

| 0.1 N HCl, 60°C | 85.2% | Degradant A (8.1%), Degradant B (4.5%) |

| 0.1 N NaOH, 60°C | 72.8% | Degradant C (15.3%), Degradant D (9.2%) |

| 3% H₂O₂, RT | 91.5% | Degradant E (5.7%) |

| 80°C (Solid) | 98.1% | Minor degradation observed |

| Photostability | 96.4% | Degradant F (2.1%) |

Stability Testing Logical Flow

Caption: Logical Flow of Forced Degradation Studies.

Conclusion

The data presented in this whitepaper provide a foundational understanding of the physicochemical properties of this compound. The compound exhibits pH-dependent solubility, with higher solubility in acidic conditions. The forced degradation studies indicate that this compound is most susceptible to degradation under basic hydrolytic conditions. These findings are crucial for guiding formulation development, establishing appropriate storage conditions, and defining the analytical methods required for quality control. Further long-term stability studies under ICH-recommended conditions are ongoing to establish a definitive shelf-life for the drug substance.

Preliminary Toxicity Profile of Kliostom: An In-depth Technical Guide

Disclaimer: As of October 2025, "Kliostom" does not correspond to any known compound in publicly available scientific literature. The following guide is a representative document based on established toxicological screening protocols. The data presented herein is illustrative and intended to serve as a framework for the toxicological evaluation of a novel chemical entity.

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the hypothetical compound this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized data, and workflow visualizations to support preclinical safety assessment.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involves evaluating the effect of this compound on cell viability across various cell lines. This provides crucial information on the concentration range that induces cellular damage. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[1][2][3]

Experimental Protocol: MTT Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in selected human cell lines.

Materials:

-

Human cell lines: HepG2 (liver carcinoma), A549 (lung carcinoma), HEK293 (embryonic kidney).

-

This compound, dissolved in DMSO to create a 10 mM stock solution.

-

Culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

MTT reagent (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well microplates.

-

Multichannel pipette and plate reader.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C and 5% CO₂.[4]

-

Compound Treatment: A serial dilution of this compound is prepared in the culture medium, ranging from 0.1 µM to 100 µM. The medium from the cell plates is removed, and 100 µL of the this compound dilutions are added to the respective wells. A vehicle control (medium with DMSO) and a blank (medium only) are included.

-

Incubation: The plates are incubated for 48 hours under standard cell culture conditions.

-

MTT Addition: After incubation, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting a dose-response curve.

Data Summary: In Vitro Cytotoxicity of this compound

The following table summarizes the IC₅₀ values obtained from the MTT assay.

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) |

| HepG2 | Liver | 15.8 |

| A549 | Lung | 28.4 |

| HEK293 | Kidney | 45.2 |

Interpretation: this compound exhibits the highest cytotoxicity against the liver cell line (HepG2), suggesting potential hepatotoxicity.

Visualization: MTT Assay Workflow

In Vivo Acute Oral Toxicity Assessment

To understand the systemic toxicity of this compound, an acute oral toxicity study is conducted in a rodent model.[5][6] This provides an estimate of the median lethal dose (LD₅₀) and identifies potential target organs for toxicity.[7]

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of this compound in female Sprague-Dawley rats.

Animals:

-

Healthy, nulliparous, non-pregnant female Sprague-Dawley rats, 8-12 weeks old.

-

Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

Methodology:

-

Acclimatization: Animals are acclimatized for at least 5 days before the study.

-

Dosing: A single dose of this compound, formulated in 0.5% carboxymethylcellulose, is administered by oral gavage. The study follows a sequential dosing procedure with starting doses of 300 mg/kg and 2000 mg/kg.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.[9]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

-

LD₅₀ Estimation: The LD₅₀ is estimated based on the observed mortality at different dose levels.

Data Summary: Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |

| 300 | 3 | 0/3 | No significant signs |

| 2000 | 3 | 2/3 | Lethargy, piloerection, decreased body weight |

Estimated LD₅₀: The LD₅₀ is estimated to be between 300 mg/kg and 2000 mg/kg. Gross Necropsy Findings: At 2000 mg/kg, discoloration of the liver was noted in the animals that died during the study.

Visualization: Acute Toxicity Study Logic

Hypothetical Mechanism: this compound-Induced Apoptosis Pathway

Based on the in vitro cytotoxicity data, particularly the effects on the HepG2 cell line, a potential mechanism of toxicity for this compound could be the induction of apoptosis via the intrinsic pathway. This pathway is often implicated in drug-induced liver injury.

Visualization: this compound's Postulated Effect on the Intrinsic Apoptosis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.biobide.com [blog.biobide.com]

- 6. The problem of preclinical toxicity studies - Crio-Promafun [crio.promafun.com]

- 7. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]

- 8. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to Modern Antiparasitic Drug Discovery: Methodologies and Pathways

Introduction

While a specific agent termed "Kliostom" is not documented in current parasitology literature, the principles of discovering and developing novel antiparasitic drugs represent a critical and dynamic field of research. This guide provides an in-depth overview of the core methodologies, key molecular targets, and experimental workflows central to modern antiparasitic drug discovery. It is intended for researchers, scientists, and drug development professionals engaged in combating parasitic diseases, which continue to pose a significant global health burden. The development of new antiparasitic drugs is a complex process, but recent technological and pharmacological advancements are accelerating the discovery of urgently needed novel treatments[1].

The traditional approach to finding new antiparasitic drugs has shifted from empirical, whole-parasite screening to more targeted, mechanism-based high-throughput screening[2][3]. This evolution is driven by a deeper understanding of parasite biology and the wealth of genomic data now available[2][3]. This guide will detail these modern approaches, from target identification to lead optimization, providing a framework for the multifaceted process of bringing a new antiparasitic agent to the forefront of medicine.

I. The Landscape of Antiparasitic Drug Discovery

The discovery of novel antiparasitic drugs is challenging, with few new classes emerging in recent decades[2][3]. The process is often lengthy and costly, requiring significant investment in molecular parasitology and screening infrastructure[2][3]. However, the rise of drug-resistant parasite strains necessitates a continuous search for new therapeutic strategies[4][5]. Natural products, such as those derived from medicinal mushrooms and other traditional medicines, remain a promising source for new antiparasitic compounds[6][7].

Table 1: Comparison of Drug Discovery Approaches in Parasitology

| Approach | Description | Advantages | Disadvantages |

| Phenotypic Screening | Whole-organism-based assays to identify compounds that kill the parasite or inhibit its growth. | Unbiased, does not require prior knowledge of the drug's target. Has successfully identified numerous effective drugs. | Target deconvolution can be challenging and time-consuming. May miss compounds that are not potent in vitro but effective in vivo. |

| Target-Based Screening | High-throughput screening of compound libraries against a specific, essential parasite enzyme or protein. | More rational and focused approach. Facilitates understanding of the mechanism of action. | Success is dependent on the validation of the chosen target. May not identify compounds with novel mechanisms of action. |

| Chemoproteomics | Utilizes chemical probes to identify the protein targets of active compounds directly in the parasite. | Can identify novel drug targets and off-target effects. Provides direct evidence of drug-target engagement. | Technically complex and requires specialized expertise and equipment. |

| Drug Repurposing | Screening existing drugs, approved for other indications, for antiparasitic activity. | Reduced development time and cost as safety profiles are already established. | The mechanism of action against the parasite may not be immediately clear. Efficacy may be lower than purpose-designed drugs. |

II. Key Signaling Pathways as Drug Targets

A crucial aspect of modern drug discovery is the identification of biochemical pathways that are essential for the parasite but absent or significantly different in the host. This provides a therapeutic window for selective toxicity.

Mitogen-Activated Protein Kinase (MAPK) Signaling

MAPK signaling pathways are evolutionarily conserved and play vital roles in parasite cell cycle, gene expression, and host-parasite interactions[8]. Parasites can manipulate host MAPK pathways to promote their survival and replication[8]. Therefore, developing drugs that specifically inhibit parasite MAPK signaling is a promising therapeutic strategy[8].

Caption: A simplified diagram of a generic MAPK signaling cascade in parasites.

The mTOR Pathway

The mechanistic target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and metabolism[9]. Several protozoan parasites, including Leishmania, Toxoplasma, and Plasmodium, can manipulate the host's mTOR pathway to ensure their survival and replication[9]. This makes mTOR signaling a potential target for host-directed therapy against parasitic infections[9].

III. Experimental Protocols in Antiparasitic Drug Discovery

Detailed and reproducible experimental protocols are the bedrock of successful drug discovery. Below are outlines of key experimental workflows.

Protocol 1: High-Throughput Phenotypic Screening

This protocol describes a typical workflow for screening a compound library against a protozoan parasite in vitro.

-

Parasite Culture: Maintain the target parasite species (e.g., Plasmodium falciparum, Trypanosoma cruzi) in continuous in vitro culture under sterile conditions.

-

Assay Plate Preparation: Dispense a standardized number of parasites into 384-well microtiter plates containing appropriate culture medium.

-

Compound Addition: Add compounds from a chemical library to the assay plates at a fixed concentration (e.g., 1-10 µM). Include positive (known antiparasitic drug) and negative (vehicle, e.g., DMSO) controls.

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) under conditions that support parasite growth.

-

Viability Readout: Determine parasite viability using a suitable assay. Common methods include:

-

Fluorescent Dyes: Using dyes that specifically stain live or dead parasites.

-

Luminescence: Measuring ATP levels as an indicator of metabolic activity.

-

Enzymatic Assays: Measuring the activity of a parasite-specific enzyme.

-

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each compound. Compounds that exceed a certain threshold (e.g., >50% inhibition) are considered "hits".

-

Dose-Response Confirmation: Confirm the activity of hit compounds by performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Caption: Workflow for a high-throughput phenotypic screen.

Protocol 2: Target Deconvolution using Affinity-Based Chemoproteomics

This protocol outlines a method to identify the protein target(s) of a bioactive compound.

-

Probe Synthesis: Synthesize an analog of the "hit" compound that incorporates a reactive group (for covalent bonding) and a reporter tag (e.g., biotin).

-

Lysate Preparation: Prepare a soluble lysate from a large culture of the target parasite.

-

Probe Incubation: Incubate the parasite lysate with the chemical probe. A control incubation with a vehicle or an inactive analog should be run in parallel.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe that is now covalently bound to its protein target(s).

-

Protein Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

-

Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that were specifically enriched in the probe-treated sample compared to the control. These are the candidate targets of the compound.

-

Target Validation: Validate the interaction using orthogonal methods, such as recombinant protein expression and direct binding assays, or by genetic manipulation of the candidate target in the parasite.

IV. Conclusion

The field of antiparasitic drug discovery is a complex but evolving landscape. While the search for a specific "this compound" did not yield results, the principles and methodologies outlined in this guide represent the forefront of research in this area. By leveraging a combination of phenotypic screening, target-based approaches, and advanced molecular techniques like chemoproteomics, the scientific community continues to make strides in identifying and developing the next generation of therapies to combat parasitic diseases. The continued exploration of unique parasite signaling pathways and the refinement of experimental protocols will be essential in overcoming the challenges of drug resistance and delivering new, effective treatments to those in need.

References

- 1. Drug discovery for parasitic diseases: powered by technology, enabled by pharmacology, informed by clinical science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The challenges of developing novel antiparasitic drugs [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article – International Journal of Health & Medical Research [ijhmr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural products in antiparasitic drug discovery: advances, opportunities and challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. The MAPK Signaling Pathways as a Novel Way in Regulation and Treatment of Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The host mTOR pathway and parasitic diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Potential Alliance: A Technical Guide to the Synergistic Investigation of Metronidazole and Triclosan

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies, including the combination of existing antimicrobial agents to enhance efficacy and combat resistant pathogens. This technical guide delves into the theoretical and potential synergistic relationship between the nitroimidazole antibiotic, Metronidazole, and the bisphenol biocide, Triclosan. While direct experimental evidence for the synergy of this specific combination is not yet established in published literature, this document provides a comprehensive overview of their individual mechanisms of action, proposes potential pathways for synergistic interaction, and furnishes detailed, adaptable experimental protocols for in vitro investigation. The aim is to provide a foundational resource for researchers poised to explore this promising antimicrobial pairing.

Introduction

Metronidazole is a cornerstone in the treatment of anaerobic bacterial and protozoal infections, exerting its bactericidal effect through the generation of DNA-damaging nitroso radicals within the microbial cell.[1][2] Triclosan, a broad-spectrum antimicrobial agent, primarily functions by inhibiting fatty acid synthesis, a crucial process for bacterial membrane integrity and replication.[3][4] At higher concentrations, Triclosan is also known to disrupt cell membranes. The distinct and complementary mechanisms of these two agents present a compelling rationale for investigating their potential synergistic activity. A successful combination could lead to a broadened antimicrobial spectrum, a reduction in the required therapeutic doses of each agent, and a lower propensity for the development of resistance.

Mechanisms of Action

Metronidazole: A Prodrug Activated by Anaerobic Metabolism

Metronidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic microorganisms.[1][2] Its mechanism of action can be summarized in the following steps:

-

Cellular Uptake: Metronidazole, being a small and lipophilic molecule, passively diffuses across the cell membrane of both aerobic and anaerobic bacteria.

-

Reductive Activation: In the low redox potential environment of anaerobic organisms, the nitro group of Metronidazole is reduced by electron transport proteins such as ferredoxin. This reduction is a critical activation step that does not efficiently occur in aerobic cells, conferring its selective toxicity.[1]

-

Formation of Cytotoxic Radicals: The reduction of the nitro group generates highly reactive nitroso free radicals.[1]

-

DNA Damage: These cytotoxic radicals interact with microbial DNA, leading to strand breakage, destabilization of the DNA helix, and inhibition of nucleic acid synthesis. This extensive DNA damage ultimately results in cell death.[1][5]

Triclosan: A Multi-Target Biocide

Triclosan exhibits a concentration-dependent dual mechanism of action:

-

Inhibition of Fatty Acid Synthesis (at low concentrations): Triclosan is a potent inhibitor of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[3][4] By binding to the FabI-NAD+ complex, Triclosan blocks the elongation of fatty acid chains, which are vital components of bacterial cell membranes.[3]

-

Membrane Disruption (at high concentrations): At higher concentrations, Triclosan acts as a non-specific biocide, causing damage to the cell membrane, leading to the leakage of cellular contents and cell lysis.[4]

Proposed Synergistic Mechanisms

The distinct molecular targets of Metronidazole and Triclosan suggest several potential mechanisms for synergistic interaction:

-

Enhanced Drug Uptake: Triclosan-induced membrane stress, even at sub-lethal concentrations, could increase the permeability of the bacterial cell membrane, facilitating the intracellular accumulation of Metronidazole and enhancing its access to its target, DNA.

-

Dual Targeting of Essential Pathways: The simultaneous disruption of two critical and distinct cellular processes – DNA replication and repair by Metronidazole and fatty acid synthesis by Triclosan – could lead to a level of cellular stress that is more detrimental than the effect of either agent alone.

-

Increased Oxidative Stress: The production of reactive nitroso radicals by Metronidazole, coupled with potential membrane-related oxidative stress from Triclosan, could overwhelm the pathogen's antioxidant defenses, leading to accelerated cell death.

Proposed Experimental Protocols for Synergy Investigation

The following protocols are adapted from established methodologies for synergy testing and can be tailored to investigate the interaction between Metronidazole and Triclosan against a variety of microbial targets, particularly anaerobic bacteria.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[6][7][8]

4.1.1. Materials

-

Metronidazole (analytical grade)

-

Triclosan (analytical grade)

-

Appropriate solvent for each drug (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium (e.g., supplemented Brucella broth for anaerobes)

-

Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)

-

Microplate reader

4.1.2. Methodology

-

Preparation of Drug Stock Solutions: Prepare stock solutions of Metronidazole and Triclosan in a suitable solvent at a concentration at least 100-fold higher than the expected Minimum Inhibitory Concentration (MIC).

-

Determination of MICs: Determine the MIC of each drug individually against the test organism using a standard broth microdilution method.

-

Checkerboard Plate Setup:

-

In a 96-well plate, create a two-dimensional gradient of both drugs. Along the x-axis, perform serial dilutions of Metronidazole. Along the y-axis, perform serial dilutions of Triclosan.

-

The final plate should contain wells with each drug alone in a range of concentrations bracketing their MICs, as well as all possible combinations of the two drugs.

-

Include control wells with no drug (growth control) and medium only (sterility control).

-

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-